5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Overview
Description
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3 It is characterized by a pyridine ring substituted with a pyrrolidine ring at the second position and an amine group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials.
Reaction Steps: The raw materials undergo a series of reactions, including esterification, cyclization, and amination, to form the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines .
Scientific Research Applications
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyridine: A six-membered nitrogen-containing heterocycle with applications in various fields.
Piperidine: A saturated six-membered nitrogen-containing heterocycle used in drug development.
Uniqueness
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its combination of a pyridine ring with a pyrrolidine ring and an amine group. This structure provides a versatile scaffold for the development of compounds with diverse biological activities and chemical properties .
Biological Activity
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, a compound with the molecular formula C₁₁H₁₄N₂, has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyridine ring substituted with a 1-methylpyrrolidine group, which influences its interaction with various biological targets. The specific substitution pattern is believed to contribute to its distinct pharmacological properties compared to structurally similar compounds.
Pharmacological Properties
Research indicates that this compound exhibits several notable biological activities:
- Collagen Prolyl-4-Hydroxylase Inhibition : The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition can have implications for fibrosis and other connective tissue disorders.
- Antinociceptive Effects : Studies have shown that this compound interacts with cholinergic receptors, leading to significant antinociceptive effects. This suggests potential applications in pain management.
- Nicotinic Receptor Modulation : The compound has been investigated for its ability to bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders. Its modulation of these receptors may offer therapeutic avenues for conditions such as anxiety and depression .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Binding : The compound's affinity for nAChRs suggests that it may act as an agonist or antagonist depending on the receptor subtype and context of use. This duality could be leveraged in developing treatments for neurodegenerative diseases and mood disorders .
- Enzymatic Inhibition : By inhibiting collagen prolyl-4-hydroxylase, the compound may disrupt pathways involved in fibrogenesis, presenting a potential strategy for treating fibrotic diseases.
Study 1: Antinociceptive Effects
In a preclinical study assessing the antinociceptive properties of this compound, researchers administered varying doses in animal models. Results showed significant pain relief compared to control groups, indicating its potential as an analgesic agent. The study highlighted the importance of cholinergic pathways in mediating these effects.
Study 2: Nicotinic Receptor Interaction
A separate investigation focused on the interaction of this compound with nAChRs in vitro. It was found to selectively bind to α4β2 nAChRs, leading to enhanced neurotransmitter release. This mechanism is particularly relevant for developing treatments for cognitive deficits associated with Alzheimer’s disease and other neurodegenerative conditions .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and unique properties of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(1-Methylpyrrolidin-2-yl)pyridine | N-methylpyrrolidine at position 3 | Potentially different receptor interactions |
N,6-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | Additional methyl group at position 6 | Enhanced lipophilicity and bioactivity |
4-(1-Methylpyrrolidin-2-yl)pyridine | N-methylpyrrolidine at position 4 | Varying pharmacological profiles |
Properties
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGKMUKCFJLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945471 | |
Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22790-82-5 | |
Record name | 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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